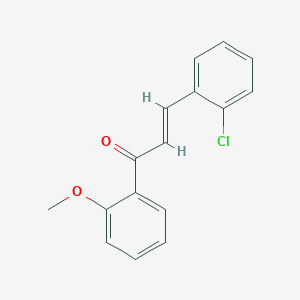

(2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one

Description

(2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic rings (A and B). Ring A is substituted with a methoxy (-OCH₃) group at the ortho position, while ring B contains a chlorine atom at the ortho position (Figure 1). Chalcones are widely studied for their structural versatility and bioactivity, including roles as enzyme inhibitors, antimicrobial agents, and non-linear optical (NLO) materials .

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-16-9-5-3-7-13(16)15(18)11-10-12-6-2-4-8-14(12)17/h2-11H,1H3/b11-10+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAWMOVYCORXJEL-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 2-chlorobenzaldehyde and 2-methoxyacetophenone are used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides and hydroxylated derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.

Industry: Utilized in the production of various chemical products and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to reduced inflammation or tumor growth. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Substitution Patterns and Electronic Effects

Chalcone bioactivity and physicochemical properties are highly influenced by substituent positions and electronegativity. Key comparisons include:

Table 1: Structural and Activity Comparison of Selected Chalcones

Key Observations:

Electronegativity and Bioactivity :

- Substitutions with higher electronegativity (e.g., fluorine in 2j) correlate with lower IC₅₀ (enhanced activity). Replacing Br (2j) with Cl (2h) and F with OCH₃ (lower electronegativity) increases IC₅₀ from 4.703 μM to 13.82 μM . The target compound’s 2-Cl substituent (high electronegativity) may favor activity compared to methoxy-substituted analogs.

- Hypothesis : The target compound’s ortho-Cl and ortho-OCH₃ groups may balance electronic effects, but activity data are lacking.

Positional Isomerism: The target’s 2-OCH₃ group (ortho) vs. 3-OCH₃ in alters electronic distribution.

The target’s ortho-OCH₃ may enhance conjugation differently, warranting further study.

Table 2: Physicochemical Properties

- Synthetic Accessibility :

- The target compound is synthesized via Claisen-Schmidt condensation, similar to , but yields depend on substituent reactivity. Ortho substituents may slow reaction rates due to steric effects.

Biological Activity

(2E)-3-(2-Chlorophenyl)-1-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is part of a larger family of chalcones known for their potential therapeutic applications, particularly in cancer treatment and other diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H13ClO2

- Molecular Weight : 272.72 g/mol

- CAS Number : 82613-32-9

Anticancer Properties

Chalcone derivatives have been extensively studied for their anticancer effects. The compound this compound exhibits significant cytotoxicity against various cancer cell lines.

Mechanisms of Action :

- Cell Cycle Arrest : This compound has been shown to induce cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting cancer cell proliferation. Studies indicate an upregulation of p53 and p21 proteins, which are key regulators in cell cycle control .

- Induction of Apoptosis : The compound promotes apoptosis through modulation of the intrinsic and extrinsic pathways. Increased levels of tumor necrosis factor receptor-1 (TNF-R1), Fas ligand (Fas-L), and Bax were observed, while Bcl-2 expression decreased, indicating a shift towards pro-apoptotic signals .

- Inhibition of Tumor Invasion and Migration : Research has demonstrated that this chalcone derivative significantly inhibits tumor invasion and migration in triple-negative breast cancer (TNBC) models by disrupting cellular signaling pathways associated with metastasis .

In Vitro Studies

A study conducted on MCF-7 and MDA-MB-231 breast cancer cells revealed that the compound exhibited antiproliferative activity with IC50 values ranging from 3.94 to 9.22 µM. The mechanism involved the activation of the p53 pathway and inhibition of the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers .

In Vivo Studies

In animal models, this compound demonstrated significant tumor growth inhibition when administered at specific dosages. The compound was noted to enhance the expression of heat-shock protein 40 (HSP40), which interacts with MDM2 to stabilize p53, further promoting apoptosis in cancer cells .

Data Table: Summary of Biological Activities

Q & A

Q. How can time-resolved fluorescence spectroscopy characterize the excited-state dynamics of this compound, and what mechanistic insights can be gained?

- Methodology : Use a femtosecond Ti:sapphire laser (λex = 350 nm) to probe fluorescence decay. Fit lifetime data to multi-exponential models (e.g., τ1 = 0.5 ns, τ2 = 2.3 ns) to identify intersystem crossing (ISC) or charge-separated states. Compare with TD-DFT results to map excited-state potential energy surfaces. Solvent polarity (e.g., acetonitrile vs. toluene) strongly influences ISC rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.